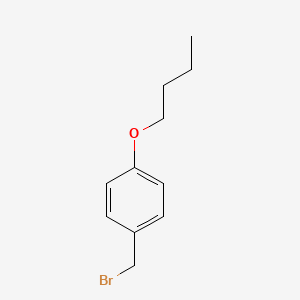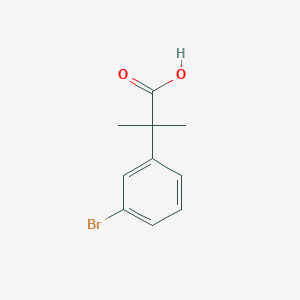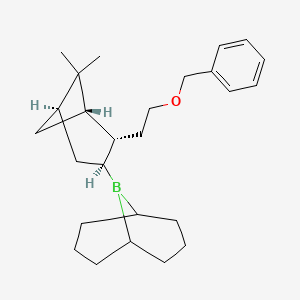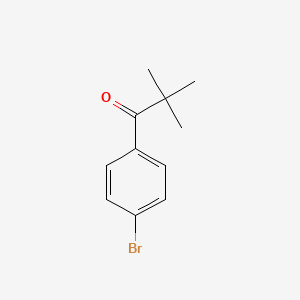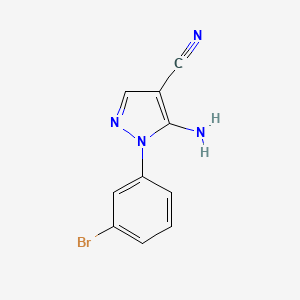
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a core structure found in many pharmacologically active molecules, and is often used in the development of new drugs and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, has been the subject of several studies. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another approach for synthesizing related compounds involves a one-pot, four-component condensation reaction, which is efficient and yields a new series of pyrazole derivatives . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been reported, which simplifies the synthesis process and is environmentally friendly .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often determined using advanced techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was obtained to understand the reaction mechanism of similar pyrazole compounds with unsaturated carbonyl compounds .
Chemical Reactions Analysis
Pyrazole derivatives, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, can undergo various chemical reactions to form a wide range of heterocyclic compounds. For example, the synthesis of Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives has been reported, which further demonstrates the reactivity of pyrazole compounds . Moreover, the transformation of pyrazole derivatives to related fused heterocyclic systems has been studied, revealing their potential in creating biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has shown high selectivity and good to excellent yields under mild reaction conditions, indicating favorable properties for industrial applications, especially in crop protection . The environmental aspects of synthesis are also considered important, as demonstrated by methods that avoid the use of catalysts and perform reactions in aqueous media .
科学的研究の応用
Antimicrobial Activity Synthesis : Novel Schiff bases using compounds like 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have been synthesized, displaying significant in vitro antimicrobial activity. These compounds include derivatives synthesized through multi-step reactions, such as Vilsmeier-Haack reaction, and exhibit varied levels of activity against microbes (Puthran et al., 2019).
Green Chemistry Synthesis : A novel, one-pot, multicomponent synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed. This environmentally friendly approach uses alumina–silica-supported MnO2 as a recyclable catalyst in water, offering a more sustainable synthesis pathway (Poonam & Singh, 2019).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, highlights an efficient, time-saving, and environmentally friendly method. This technique reduces the need for organic solvents, thus minimizing hazardous waste (Karati et al., 2022).
Electronic and Spectral Properties : Studies on derivatives of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have explored their interaction with fullerene molecules. These studies encompass a range of properties including electronic spectra, solvation energy, and potential biological activities like antiarthritic properties (2022).
Corrosion Inhibition : Pyrazole derivatives, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies involve comprehensive investigations using various techniques like gravimetric and electrochemical studies (Yadav et al., 2016).
Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of compounds related to 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, providing insights into their molecular interactions and stability (Fathima et al., 2014).
Green Synthesis Approaches : Environmentally friendly multicomponent cyclocondensations have been developed for synthesizing 5-aminopyrazole-4-carbonitriles. These approaches highlight the benefits of green chemistry, including the use of safe catalysts, minimization of waste, and avoidance of hazardous solvents (Kiyani & Bamdad, 2018).
Safety And Hazards
将来の方向性
The future directions for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile could involve further exploration of its antileishmanial and antimalarial activities . The compound could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
特性
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANIIIAZUVWIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500584 |
Source


|
| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
71856-56-9 |
Source


|
| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


